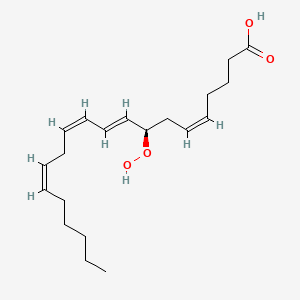
8(R)-Hpete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(R)-HPETE is the (R)-enantiomer of 8-HPETE. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an this compound(1-). It is an enantiomer of an 8(S)-HPETE.
Applications De Recherche Scientifique
Biosynthesis and Mechanism of Action
8(R)-HpETE is synthesized through the action of lipoxygenase enzymes on arachidonic acid. The compound is involved in the formation of other eicosanoids, such as leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are vital in inflammatory responses and cellular signaling pathways. The stereochemistry of this compound is particularly important, as it influences its biological activity and interactions with receptors .
Biological Effects
Inflammation and Immune Response
- Pro-inflammatory Mediator : this compound has been shown to enhance the production of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response in various tissues. This property makes it a target for studying inflammatory diseases such as asthma and rheumatoid arthritis .
- Role in Eosinophilic Diseases : The compound has been implicated in eosinophilic inflammation, suggesting its potential role in conditions like asthma where eosinophils are prominent .
Cancer Research
- Tumor Promotion : Recent studies indicate that this compound may promote tumor cell proliferation by activating specific signaling pathways. Its interaction with G-protein-coupled receptors has been linked to enhanced cancer cell survival and proliferation .
- Therapeutic Target : Given its role in cancer biology, this compound is being investigated as a potential therapeutic target for cancer treatment. Inhibiting its synthesis or action could provide a novel approach to cancer therapy .
Case Studies
Therapeutic Implications
The dual nature of this compound as both a pro-inflammatory mediator and a potential tumor promoter presents unique challenges and opportunities in therapeutic contexts:
- Anti-inflammatory Therapies : Targeting the synthesis or action of this compound could lead to new treatments for chronic inflammatory diseases.
- Cancer Treatment Strategies : Understanding its role in tumor biology may allow for the development of inhibitors that can mitigate its effects on cancer progression.
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1 |
Clé InChI |
QQUFCXFFOZDXLA-GTYUHVKWSA-N |
SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















